

Application Notes and Protocols: Synthesis of Homoallylic Alcohols using Allyltriphenyltin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

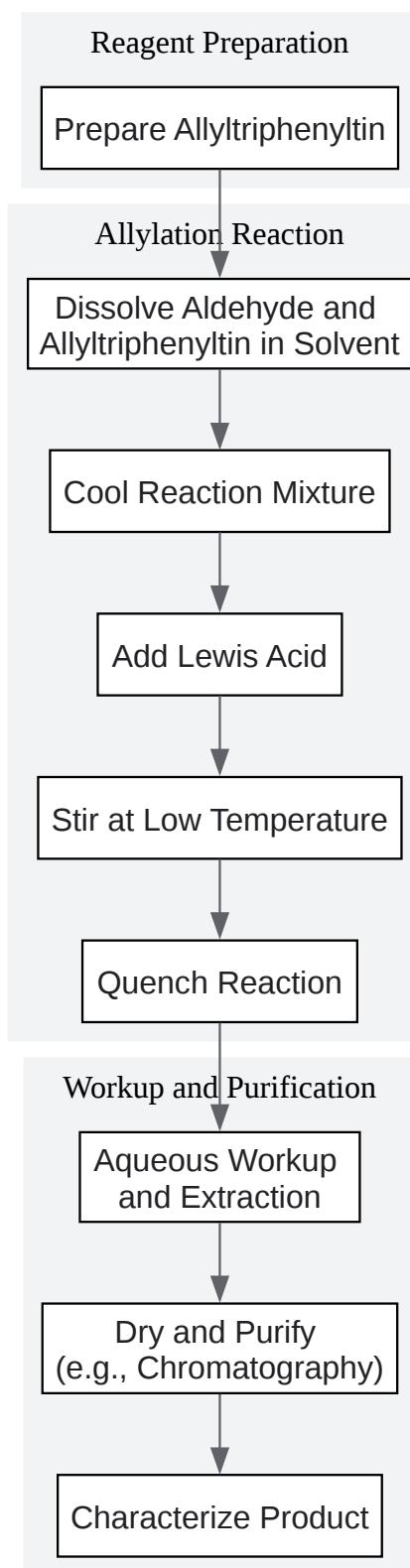
Compound Name: **Allyltriphenyltin**

Cat. No.: **B1265375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

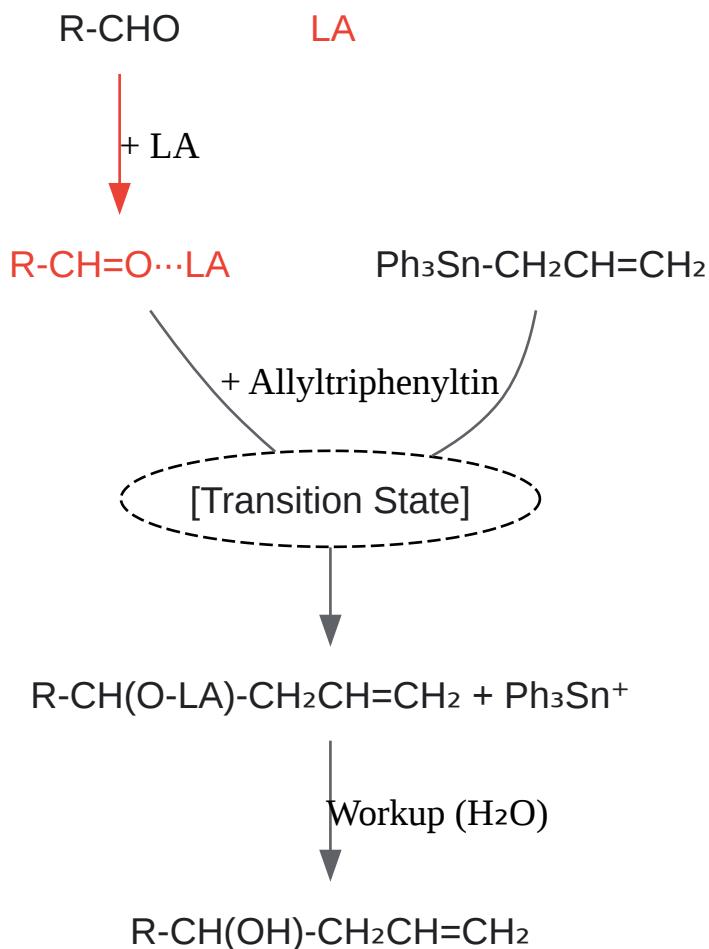

The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing key structural motifs present in numerous natural products and pharmaceutical agents. The addition of an allyl group to an aldehyde carbonyl is a powerful method for carbon-carbon bond formation and the simultaneous creation of a stereogenic center. Among the various allylating agents, **allyltriphenyltin** has proven to be a versatile and effective reagent for this transformation. This document provides detailed application notes and protocols for the synthesis of homoallylic alcohols utilizing **allyltriphenyltin**, with a focus on Lewis acid-catalyzed reactions.

Reaction Principle

The reaction proceeds via the nucleophilic addition of the allyl group from **allyltriphenyltin** to the electrophilic carbonyl carbon of an aldehyde. The reactivity of the aldehyde is significantly enhanced by the coordination of a Lewis acid to the carbonyl oxygen. This coordination polarizes the carbonyl group, making it more susceptible to nucleophilic attack. The reaction typically proceeds through an open or acyclic transition state, and the choice of Lewis acid and reaction conditions can influence the stereochemical outcome of the reaction, particularly with chiral aldehydes.

Reaction Workflow

The general workflow for the synthesis of homoallylic alcohols using **allyltriphenyltin** is depicted below. The process begins with the preparation of the **allyltriphenyltin** reagent, followed by the Lewis acid-catalyzed addition to an aldehyde, and finally, workup and purification of the desired homoallylic alcohol.



[Click to download full resolution via product page](#)

Figure 1. General experimental workflow for the synthesis of homoallylic alcohols.

Reaction Mechanism

The Lewis acid-catalyzed addition of **allyltriphenyltin** to an aldehyde is believed to proceed through a coordinated intermediate. The Lewis acid (LA) activates the aldehyde by coordinating to the carbonyl oxygen. This increases the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the γ -carbon of the allyl group of **allyltriphenyltin**. This transfer of the allyl group occurs with concomitant cleavage of the carbon-tin bond, leading to the formation of a tin-alkoxide intermediate. Subsequent aqueous workup protonates the alkoxide to yield the final homoallylic alcohol product.

[Click to download full resolution via product page](#)

Figure 2. Proposed mechanism for the Lewis acid-catalyzed allylation of an aldehyde.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various homoallylic alcohols from the reaction of **allyltriphenyltin** with different aldehydes, primarily using boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) as the Lewis acid catalyst.

Entry	Aldehyde	Lewis Acid (Equivalents)	Solvent	Temperature (°C)	Time (h)	Yield (%)
1	Benzaldehyde	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	1	92
2	p-Anisaldehyde	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	1.5	95
3	p-Nitrobenzaldehyde	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	2	88
4	Cinnamaldehyde	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	1	90
5	Cyclohexanecarboxaldehyde	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	2	85
6	Heptanal	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	2	82
7	Pivalaldehyde	$\text{BF}_3 \cdot \text{OEt}_2$ (1.1)	CH_2Cl_2	-78	3	75

Experimental Protocols

Protocol 1: Synthesis of 1-Phenyl-3-buten-1-ol from Benzaldehyde

Materials:

- Benzaldehyde (1.0 mmol, 106 mg)
- **Allyltriphenyltin** (1.1 mmol, 428 mg)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (1.1 mmol, 0.14 mL)
- Anhydrous Dichloromethane (CH_2Cl_2) (10 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol) and **allyltriphenyltin** (1.1 mmol) followed by anhydrous dichloromethane (10 mL).
- Cool the resulting solution to -78 °C using a dry ice/acetone bath.
- Slowly add boron trifluoride etherate (1.1 mmol) dropwise to the stirred solution.
- Stir the reaction mixture at -78 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.
- Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).

- Combine the organic layers and wash with saturated aqueous sodium chloride solution, then dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 1-phenyl-3-buten-1-ol.

Protocol 2: Synthesis of 1-(4-Methoxyphenyl)-3-buten-1-ol from p-Anisaldehyde

Materials:

- p-Anisaldehyde (1.0 mmol, 136 mg)
- **Allyltriphenyltin** (1.1 mmol, 428 mg)
- Boron trifluoride etherate ($\text{BF}_3 \cdot \text{OEt}_2$) (1.1 mmol, 0.14 mL)
- Anhydrous Dichloromethane (CH_2Cl_2) (10 mL)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4)
- Standard glassware for inert atmosphere reactions

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-anisaldehyde (1.0 mmol) and **allyltriphenyltin** (1.1 mmol) in anhydrous dichloromethane (10 mL).
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Add boron trifluoride etherate (1.1 mmol) dropwise to the stirred solution.

- Maintain the reaction at -78 °C for 1.5 hours, monitoring by TLC.
- Quench the reaction at -78 °C with saturated aqueous sodium bicarbonate solution.
- Warm the mixture to room temperature and perform an aqueous workup as described in Protocol 1.
- Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate.
- Purify the residue by flash column chromatography to yield 1-(4-methoxyphenyl)-3-buten-1-ol.

Diastereoselective Synthesis

The reaction of **allyltriphenyltin** with chiral aldehydes can proceed with diastereoselectivity, which is often dependent on the nature of the Lewis acid and the steric environment of the aldehyde. For α -alkoxy aldehydes, chelation control with certain Lewis acids (e.g., SnCl_4 , MgBr_2) can lead to high syn diastereoselectivity. In contrast, non-chelating Lewis acids like $\text{BF}_3\cdot\text{OEt}_2$ typically favor the formation of the anti product via a Felkin-Anh model. Careful selection of the Lewis acid is therefore crucial for controlling the stereochemical outcome in the synthesis of complex molecules.

Conclusion

The use of **allyltriphenyltin** in conjunction with a Lewis acid catalyst provides a reliable and high-yielding method for the synthesis of homoallylic alcohols from a wide range of aldehydes. The reaction conditions are generally mild, and the procedure is amenable to various functional groups. The ability to influence the diastereoselectivity of the reaction with chiral aldehydes further enhances the synthetic utility of this methodology, making it a valuable tool for researchers in organic synthesis and drug development.

- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of Homoallylic Alcohols using Allyltriphenyltin]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1265375#synthesis-of-homoallylic-alcohols-using-allyltriphenyltin>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com